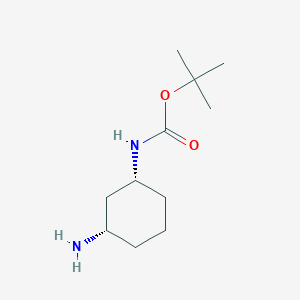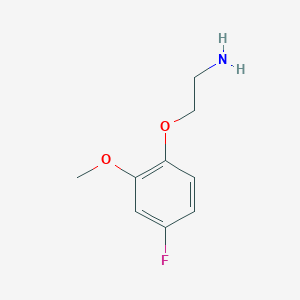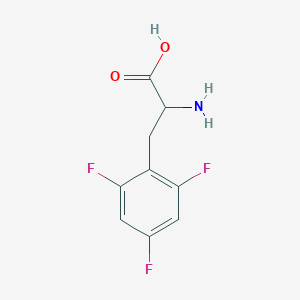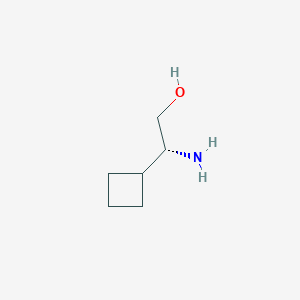
(2R)-2-Amino-2-cyclobutylethan-1-ol
Overview
Description
(2R)-2-Amino-2-cyclobutylethan-1-ol: is a chiral compound with a cyclobutane ring and an amino alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-cyclobutylethan-1-ol typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or by the reduction of cyclobutanone.
Amino Alcohol Formation:
Industrial Production Methods: Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to reduce cyclobutanone derivatives.
Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis of the chiral center.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Amino-2-cyclobutylethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.
Major Products:
Oxidation Products: Cyclobutanone derivatives.
Reduction Products: Various alcohol derivatives.
Substitution Products: Substituted amino alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Ligands: (2R)-2-Amino-2-cyclobutylethan-1-ol can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Biology:
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-2-Amino-2-cyclobutylethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The cyclobutane ring and amino alcohol functional group play crucial roles in these interactions by providing specific binding sites and steric effects.
Comparison with Similar Compounds
(2S)-2-Amino-2-cyclobutylethan-1-ol: The enantiomer of (2R)-2-Amino-2-cyclobutylethan-1-ol with similar chemical properties but different biological activities.
Cyclobutanol: A simpler compound with a cyclobutane ring and a hydroxyl group.
Cyclobutylamine: A compound with a cyclobutane ring and an amino group.
Uniqueness: this compound is unique due to its chiral center and the presence of both an amino and alcohol functional group
Properties
IUPAC Name |
(2R)-2-amino-2-cyclobutylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4,7H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBFSGQLWVPDER-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094477.png)
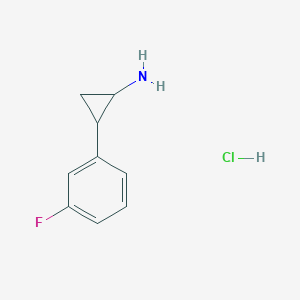
![{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine](/img/structure/B3094498.png)
![tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B3094502.png)

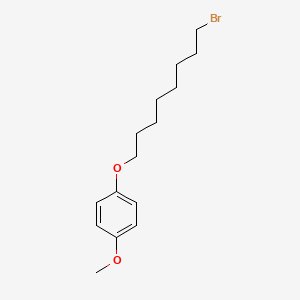
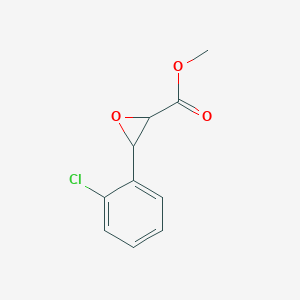
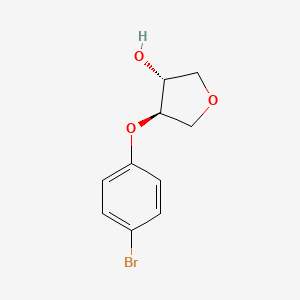

![(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B3094531.png)
